3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride
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Overview
Description
3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride is a synthetic organic compound with the molecular formula C9H10FN2O4·HCl. It is characterized by the presence of an amino group, a fluoro-substituted nitrophenyl ring, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a fluoro-substituted benzene ring followed by the introduction of an amino group through reductive amination. The final step involves the formation of the propanoic acid moiety and the hydrochloride salt.
Nitration: The starting material, 2-fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Reductive Amination: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of Propanoic Acid Moiety: The amino-fluoro-nitrophenyl intermediate is reacted with acrylonitrile followed by hydrolysis to form the propanoic acid.
Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for purification and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be further reduced to an amino group.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluoro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid;hydrochloride
- 3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid
Uniqueness
3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability and binding affinity in biological systems, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4.ClH/c10-7-2-1-5(12(15)16)3-6(7)8(11)4-9(13)14;/h1-3,8H,4,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDEPTYDIAFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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